Hydroxy Pioglitazone-D5 (Major) (M-IV) is a deuterated metabolite of Pioglitazone, a drug primarily used for the management of type 2 diabetes. The compound is classified as a stable isotope labeled analytical standard and is utilized in various scientific applications, particularly in pharmacokinetics and metabolic studies.
Hydroxy Pioglitazone-D5 (Major) (M-IV) is synthesized as a mixture of diastereomers and is available from various suppliers specializing in chemical standards, such as LGC Standards and MedChemExpress. The compound's CAS number is 1189445-29-1, and it has a molecular weight of 377.47 g/mol with the molecular formula C19H15D5N2O4S .
This compound falls under several categories:
The synthesis of Hydroxy Pioglitazone-D5 involves the incorporation of deuterium into the Pioglitazone structure. This can be achieved through various synthetic routes, typically involving isotopic labeling techniques that allow for the substitution of hydrogen atoms with deuterium.
The synthesis often employs methods such as:
Hydroxy Pioglitazone-D5 participates in various biochemical reactions similar to its parent compound, Pioglitazone. These include:
Analytical methods such as liquid chromatography coupled with mass spectrometry are employed to study these reactions, allowing researchers to quantify the metabolite and understand its pharmacokinetics .
Hydroxy Pioglitazone-D5 functions as an agonist for peroxisome proliferator-activated receptor gamma (PPARγ). Upon binding to this receptor, it modulates gene expression related to glucose and lipid metabolism.
This mechanism leads to:
Relevant analyses include high-performance liquid chromatography for purity assessment and stability studies under various conditions.
Hydroxy Pioglitazone-D5 is primarily used in:
Hydroxy Pioglitazone-D5 (Major) (M-IV) is a deuterium-labeled metabolite of the antidiabetic drug Pioglitazone. Its core structure comprises a thiazolidinedione moiety linked to a pyridinyl-ethoxy-phenyl chain, with a hydroxyethyl group at the 5-position of the pyridine ring. The "M-IV" designation specifies it as the major hydroxylated metabolite resulting from hepatic CYP450-mediated oxidation. The compound exists as a mixture of diastereomers due to a chiral center at the benzylic carbon of the hydroxyethyl group (C-1), leading to R and S configurations. This stereochemical complexity necessitates chromatographic separation in analytical applications [1] [7] [10].
Deuterium incorporation occurs at five specific sites: the methylene bridge (-CH₂- adjacent to the thiazolidinedione ring) and the hydroxymethyl group (-CH(OH)CH₃) of the pyridine substituent. The molecular structure is represented by the SMILES notation: O=C(S1)NC(C1([2H])CC(C=C2)=CC=C2OCCC3=CC=C(C(O)([2H])C([2H])([2H])[2H])C=N3)=O
, confirming deuterium placement at the aliphatic positions [1] [7].
Deuterium incorporation at the hydroxymethyl group (-CD(OH)CD₃) leverages the kinetic isotope effect (KIE), where the C-D bond exhibits greater stability than C-H due to lower vibrational frequency. This reduces the rate of oxidative metabolism by cytochrome P450 isoforms, particularly CYP2C8 and CYP3A4, which catalyze further oxidation of the hydroxyethyl group to carboxylic acid (M-V metabolite). Consequently, Hydroxy Pioglitazone-D5 (M-IV) serves as a metabolic tracer, enabling:
Table 2: Metabolic Applications of Deuterium Labeling
Application | Mechanism | Analytical Advantage |
---|---|---|
Metabolic Pathway Tracing | KIE slows M-IV → M-V conversion | Accurate quantification of M-IV exposure |
Internal Standardization | Distinct m/z separation from unlabeled analog | Enhanced LC-MS/MS specificity |
Enzyme Kinetic Studies | Altered turnover rates for CYP isoforms | Identification of primary metabolizers |
This deuterium-stabilized design allows researchers to dissect Pioglitazone's metabolic fate, supporting bioequivalence studies and regulatory submissions (e.g., ANDA) [4] [9].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1